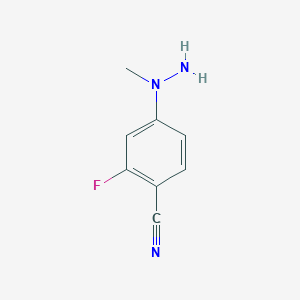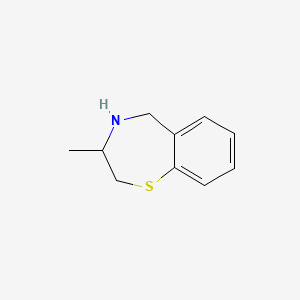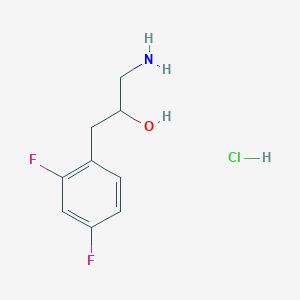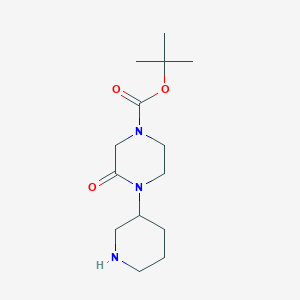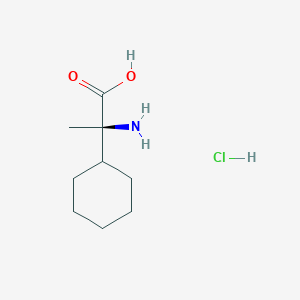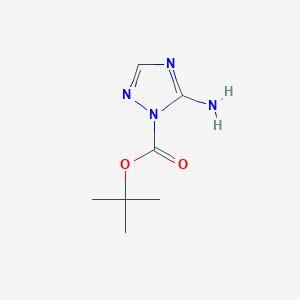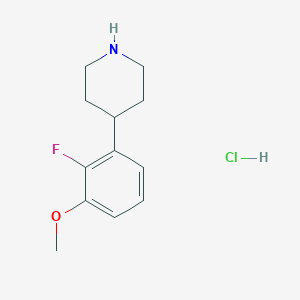
4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride, also known as FMPP hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water, and is commonly used as a reference material in analytical and laboratory studies. FMPP hydrochloride is an important compound in the development of new drugs, as it has been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Research on piperidine derivatives, including structures similar to "4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride," focuses on synthesizing new compounds with potential therapeutic applications. For instance, studies on the synthesis of piperidine derivatives aim to evaluate their cytotoxicities against cancer cell lines, indicating their potential as anticancer agents. Compounds with a piperidine scaffold have shown varied cytotoxic potency against human hepatoma and breast cancer cells, highlighting the significance of the piperidine core in developing novel therapeutic agents (Kucukoglu et al., 2015).
Pharmacological Effects and Applications
- Piperidine derivatives have been investigated for their pharmacological effects, including as inhibitors of specific receptors or enzymes. A notable study examined the potential of piperidine-based compounds for targeting bacterial persisters, a form of bacteria that can tolerate antibiotic treatment. The research identified a chemical compound that selectively kills these persisters without affecting normal, antibiotic-sensitive cells, offering a novel approach to tackling antibiotic resistance (Jun-Seob Kim et al., 2011).
Corrosion Inhibition
- The research extends into materials science, where piperidine derivatives have been explored as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of metals. These studies provide insights into the adsorption behaviors of these compounds on metal surfaces, suggesting potential applications in protecting metals from corrosion (Kaya et al., 2016).
Antimicrobial and Antioxidant Properties
- Piperidine-based compounds have also been investigated for their antimicrobial and antioxidant properties. For example, novel oxime esters derived from piperidin-4-one have shown promising antioxidant and antimicrobial activities in vitro. These findings underscore the versatility of piperidine derivatives in developing compounds with potential health benefits and therapeutic applications (Harini et al., 2014).
Propriétés
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(12(11)13)9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJZEJIQBYTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)
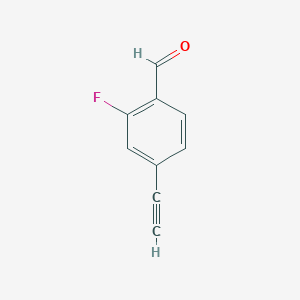
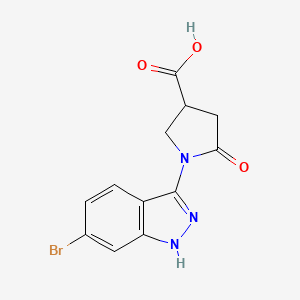
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
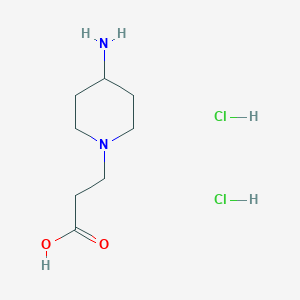
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
